H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH
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Description
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-OH is a useful research compound. Its molecular formula is C182H274N50O55S and its molecular weight is 4074.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
Amyloid β-Peptide (1-37) (human), also known as CID 131636539, is a peptide that plays a crucial role in the innate immune system . It is known to express antimicrobial precursor proteins, which are further processed to generate antimicrobial peptides (AMPs), including several types of α/β defensins, histatins, and cathelicidin-derived AMPs like LL37 . These AMPs are crucial to defend against infections caused by pathogenic bacteria, viruses, fungi, and parasites .
Mode of Action
Amyloid β-Peptide (1-37) (human) interacts with its targets in a way that it exerts several host defense activities, apart from canonical direct killing of pathogenic organisms . These activities include inflammatory response modulation, chemo-attraction, and wound healing and closure at the infected sites . In addition, this peptide and its derived peptides are bestowed with anti-cancer and anti-amyloidogenic properties .
Biochemical Pathways
The amyloidogenic pathway is the process of Amyloid β-Peptide (1-37) (human) biogenesis . The amyloid precursor protein (APP) is first cleaved by β-secretase, producing soluble β-APP fragments (sAPPβ) and C-terminal β fragment (CTFβ, C99). C99 is further cleaved by γ-secretase, generating APP intracellular domain (AICD) and Amyloid β-Peptide .
Pharmacokinetics
It is known that d-amino acid peptides, such as amyloid β-peptide (1-37) (human), are resistant to proteolysis, suggesting a high stability in plasma and blood matrices .
Result of Action
The result of the action of Amyloid β-Peptide (1-37) (human) is multifaceted. It plays a significant role in the innate immune system, defending against various pathogens . It also has anti-cancer and anti-amyloidogenic properties . Furthermore, proteolytic degradation is thought to play a large part in preventing Amyloid β-Peptide aggregation or deposition into plaques .
Action Environment
The action of Amyloid β-Peptide (1-37) (human) is influenced by various environmental factors. For instance, high protein concentrations and exposure to metal ions are known to favor self-assembly . Moreover, tissue-specific expressions of antimicrobial proteins and peptides constitute the innate immunity to eliminate invading pathogens .
Biochemical Analysis
Biochemical Properties
Amyloid β-Peptide (1-37) (human) interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of β-amyloid precursor protein (βAPP), which has been linked to early-onset Familial Alzheimer’s Disease .
Cellular Effects
Amyloid β-Peptide (1-37) (human) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Amyloid β-Peptide (1-37) (human) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Amyloid β-Peptide (1-37) (human) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Amyloid β-Peptide (1-37) (human) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Amyloid β-Peptide (1-37) (human) is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Amyloid β-Peptide (1-37) (human) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Amyloid β-Peptide (1-37) (human) and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C182H274N50O55S/c1-21-95(15)148(178(284)197-81-135(240)205-117(63-89(3)4)164(270)215-116(58-62-288-20)162(268)227-145(92(9)10)177(283)198-83-143(254)255)232-181(287)149(96(16)22-2)231-152(258)97(17)202-133(238)79-194-154(260)109(43-32-34-59-183)210-171(277)126(73-132(187)237)221-175(281)130(85-234)207-136(241)82-196-176(282)144(91(7)8)228-174(280)128(75-142(252)253)222-160(266)114(52-56-138(244)245)209-151(257)99(19)204-163(269)120(65-100-37-26-23-27-38-100)218-167(273)122(67-102-41-30-25-31-42-102)224-179(285)147(94(13)14)230-173(279)118(64-90(5)6)216-156(262)110(44-33-35-60-184)211-158(264)112(50-54-131(186)236)213-168(274)123(69-104-76-190-86-199-104)220-170(276)125(71-106-78-192-88-201-106)225-180(286)146(93(11)12)229-161(267)115(53-57-139(246)247)214-165(271)119(68-103-46-48-107(235)49-47-103)206-134(239)80-195-155(261)129(84-233)226-172(278)127(74-141(250)251)223-169(275)124(70-105-77-191-87-200-105)219-157(263)111(45-36-61-193-182(188)189)212-166(272)121(66-101-39-28-24-29-40-101)217-159(265)113(51-55-137(242)243)208-150(256)98(18)203-153(259)108(185)72-140(248)249/h23-31,37-42,46-49,76-78,86-99,108-130,144-149,233-235H,21-22,32-36,43-45,50-75,79-85,183-185H2,1-20H3,(H2,186,236)(H2,187,237)(H,190,199)(H,191,200)(H,192,201)(H,194,260)(H,195,261)(H,196,282)(H,197,284)(H,198,283)(H,202,238)(H,203,259)(H,204,269)(H,205,240)(H,206,239)(H,207,241)(H,208,256)(H,209,257)(H,210,277)(H,211,264)(H,212,272)(H,213,274)(H,214,271)(H,215,270)(H,216,262)(H,217,265)(H,218,273)(H,219,263)(H,220,276)(H,221,281)(H,222,266)(H,223,275)(H,224,285)(H,225,286)(H,226,278)(H,227,268)(H,228,280)(H,229,267)(H,230,279)(H,231,258)(H,232,287)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H4,188,189,193)/t95-,96-,97-,98-,99-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,144-,145-,146-,147-,148-,149-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNGNRVBKQEJPA-IUMSEVKGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C182H274N50O55S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4074 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.